5-Chloro-[1,2,3]triazolo[1,5-a]pyridine
CAS No.: 192642-76-5
Cat. No.: VC8085610
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192642-76-5 |
|---|---|
| Molecular Formula | C6H4ClN3 |
| Molecular Weight | 153.57 g/mol |
| IUPAC Name | 5-chlorotriazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H |
| Standard InChI Key | FYVYNORRNWRANR-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CN=N2)C=C1Cl |
| Canonical SMILES | C1=CN2C(=CN=N2)C=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bicyclic system where a triazole ring (1,2,3-triazole) is fused to a pyridine ring at the [1,5-a] position. The chlorine atom at the 5-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:
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IUPAC Name: 5-chlorotriazolo[1,5-a]pyridine
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SMILES:
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InChIKey:
X-ray crystallographic studies of related triazolopyridines, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, reveal nearly planar conformations with dihedral angles <4° between the pyridine and triazole rings . The chlorine substituent enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution and cross-coupling reactions .
Synthesis Methods
Cyclocondensation Reactions
A common approach involves cyclocondensation of halogenated pyridine precursors with azide derivatives. For example, Bi(OTf)-catalyzed reactions in dichloroethane (DCE) with -TsOH·HO as an additive yield triazolopyridines at 150°C with moderate to high yields .
Oxidative Cross-Dehydrogenative Coupling (CDC)
Oxidative CDC reactions using molecular oxygen or air as terminal oxidants enable the formation of triazolopyridines from -amino-2-iminopyridines and β-diketones. Acetic acid (6 equiv) in ethanol under O at 130°C achieves yields up to 94% .
Table 1: Comparative Synthesis Routes
| Method | Conditions | Yield (%) | Key Catalyst/Additive |
|---|---|---|---|
| Cyclocondensation | Bi(OTf), DCE, 150°C | 74–94 | -TsOH·HO |
| Oxidative CDC | O, AcOH, 130°C | 80–94 | – |
Biological Activities
Anticancer Properties
Triazolopyridines exhibit inhibitory effects on cancer cell lines. For instance, triazolo[1,5-a]pyrimidine derivatives demonstrate IC values as low as 6.1 μM against HT-1080 fibrosarcoma cells . The chlorine atom enhances DNA intercalation and topoisomerase inhibition .
Antiviral Activity
Derivatives targeting influenza A RNA-dependent RNA polymerase (RdRP) show promise. Hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides disrupt PA-PB1 subunit interactions, with EC values of 19–26 μM .
Neurological Applications
Recent studies highlight triazolopyridines as M muscarinic acetylcholine receptor antagonists. VU6036864, a 7-chloro-substituted analog, exhibits nanomolar potency (IC = 20 nM) and >500-fold selectivity over other muscarinic subtypes .
Chemical Reactivity and Modifications
Electrophilic Substitution
The triazole ring undergoes electrophilic halogenation and nitration. Chlorination at the 3-position using Cl/FeCl yields 3,5-dichloro derivatives, while nitration introduces nitro groups at the 7-position .
Cross-Coupling Reactions
Applications in Medicinal Chemistry
Drug Discovery
The scaffold’s modularity supports SAR studies. Key modifications include:
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5-Position: Chlorine enhances metabolic stability and target binding .
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7-Position: Aryl groups improve solubility and CNS penetration .
Tool Compounds
VU6036864 exemplifies a high-quality antagonist tool compound with oral bioavailability >100% and brain exposure () .
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